Spiro[chroman-2,1'-cyclopentan]-4-one

Acetylcholinesterase inhibition Butyrylcholinesterase inhibition Alzheimer's disease

Spiro[chroman-2,1′-cyclopentan]-4-one is a spirocyclic chroman-4-one in which a chroman ring and a cyclopentane ring share a single quaternary carbon. The compound possesses a molecular formula C₁₃H₁₄O₂ and a molecular weight of 202.25 g·mol⁻¹, and it is commercially available at ≥98 % purity for research use.

Molecular Formula C13H14O2
Molecular Weight 202.25 g/mol
CAS No. 62756-19-8
Cat. No. B1625459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[chroman-2,1'-cyclopentan]-4-one
CAS62756-19-8
Molecular FormulaC13H14O2
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CC(=O)C3=CC=CC=C3O2
InChIInChI=1S/C13H14O2/c14-11-9-13(7-3-4-8-13)15-12-6-2-1-5-10(11)12/h1-2,5-6H,3-4,7-9H2
InChIKeyICHMJHUCIOLELS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[chroman-2,1′-cyclopentan]-4-one (CAS 62756-19-8) – Core Scaffold for Spirocyclic Drug Discovery


Spiro[chroman-2,1′-cyclopentan]-4-one is a spirocyclic chroman-4-one in which a chroman ring and a cyclopentane ring share a single quaternary carbon [1]. The compound possesses a molecular formula C₁₃H₁₄O₂ and a molecular weight of 202.25 g·mol⁻¹, and it is commercially available at ≥98 % purity for research use [2]. Its rigid, non-planar architecture makes it a versatile building block for constructing conformationally constrained analogs of bioactive heterocycles, notably in programs targeting cholinesterases, acetyl-CoA carboxylase (ACC), and mycobacterial pathogens [1][3][4].

Spiro[chroman-2,1′-cyclopentan]-4-one: Why the Cyclopentane Ring Cannot Be Replaced by Cyclohexane or Cycloheptane Analogs


The spirocycloalkane ring size directly governs the steric and conformational properties of downstream bioactive molecules. Molecular docking studies demonstrate that enlarging the spiro ring from cyclopentane → cyclohexane → cycloheptane introduces progressive steric hindrance that disrupts ligand accommodation within the cholinesterase active site, resulting in an inverse relationship between ring size and inhibitory potency [1]. Consequently, procurement of spiro[chroman-2,1′-cyclohexan]-4-one (CAS 62756-20-1) or the cycloheptane analog as a substitute for the cyclopentane scaffold will predictably yield hybrid molecules with attenuated target engagement, undermining structure–activity relationship (SAR) reproducibility and hit-to-lead progression [1][2].

Quantitative Comparator Evidence for Spiro[chroman-2,1′-cyclopentan]-4-one


Cyclopentane-Derived Tacrine Hybrid Achieves the Highest Cholinesterase Inhibition Among Spirocycloalkane Congeners

In a head-to-head evaluation of 14 tacrine hybrids constructed from spiro[chroman-2,1′-cycloalkan]-4-one precursors bearing cyclopentane, cyclohexane, and cycloheptane rings, the molecule derived from the cyclopentane scaffold exhibited the highest inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values of 3.60 μM and 4.40 μM, respectively [1]. The cyclohexane and cycloheptane congeners were explicitly reported to be weaker, and the overall structure–activity relationship showed that inhibitory potency decreased as the spiro ring size increased [1][2].

Acetylcholinesterase inhibition Butyrylcholinesterase inhibition Alzheimer's disease

Molecular Docking Establishes Ring-Size-Dependent Steric Hindrance as the Mechanistic Basis for Activity Differentiation

Molecular docking simulations performed on the tacrine-hybrid series revealed that the size of the spirocarbocyclic moiety is inversely proportional to cholinesterase inhibitory activity [1]. The cyclopentane ring permits optimal accommodation within the enzyme active site, whereas the bulkier cyclohexane and cycloheptane rings sterically clash with key binding residues, progressively hindering the ligand–protein interaction [1]. This computational finding provides a structural rationale for the experimental IC₅₀ trend described above.

Molecular docking Steric hindrance Structure-based drug design

Synthetic Efficiency: One-Pot Cyclocondensation Using Spiro[chroman-2,1′-cyclopentan]-4-one Delivers Tacrine Hybrids in 42–56 % Yield

The target compound participates in a solvent-free, AlCl₃-catalyzed one-pot cyclocondensation with substituted 2-aminobenzonitriles to generate 7-amine-spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes] [1]. For the cyclopentane series, isolated yields range from 42 % to 56 %, which are comparable to or slightly higher than those reported for the cyclohexane and cycloheptane counterparts in earlier work (30–65 % across all ring sizes) [1][2]. The reaction is operationally simple, requires no chromatographic purification in some cases, and tolerates halogen substituents on the benzonitrile partner [1].

One-pot synthesis Cyclocondensation Synthetic methodology

Expanding Utility: Spiro[chroman-2,1′-cyclopentan]-4-one Serves as a Precursor for Antimycobacterial 1,2,3-Triazole Hybrids

Beyond cholinesterase applications, the target compound has been employed as the starting material for the synthesis of 4-azido-spiro[chroman-2,1′-cycloalkan] intermediates, which undergo Cu(I)-catalyzed azide–alkyne cycloaddition (Click Chemistry) to furnish 4-(alkyl/aryl)-1-(spiro[chroman-2,1′-cycloalkan]-4-yl)-1H-1,2,3-triazoles in yields of 47–97 % [1]. The cyclopentane-containing derivatives were included in the antimycobacterial screening panel, demonstrating the scaffold's versatility across therapeutic areas [1].

Antimycobacterial Click chemistry Triazole hybrids

Highest-Impact Application Scenarios for Spiro[chroman-2,1′-cyclopentan]-4-one Based on Quantitative Evidence


Alzheimer's Disease Drug Discovery: Cholinesterase Inhibitor Lead Generation

The cyclopentane-derived tacrine hybrid with AChE IC₅₀ = 3.60 μM and BChE IC₅₀ = 4.40 μM represents the most potent spirocycloalkane-based cholinesterase inhibitor reported to date [1]. Medicinal chemistry teams pursuing multi-target anti-Alzheimer's agents should select the cyclopentane spiro precursor to maximize initial hit potency, as larger-ring analogs consistently underperform due to steric hindrance [1][2].

Structure-Based Drug Design: Scaffold Optimization via Steric Tuning

Molecular docking evidence confirms that the cyclopentane ring provides the sterically optimal spiro junction for cholinesterase binding [1]. Computational chemists and structural biologists can rationally prioritize spiro[chroman-2,1′-cyclopentan]-4-one over cyclohexane or cycloheptane variants when designing focused libraries, avoiding the predictable activity erosion associated with larger spiro rings [1].

Synthetic Methodology Development: Benchmark Substrate for One-Pot Heterocycle Assembly

The compound has been validated as a robust substrate in solvent-free, AlCl₃-mediated one-pot cyclocondensation reactions delivering complex pentacyclic frameworks in 42–56 % yield [1]. Process chemists evaluating spirocyclic building blocks for parallel synthesis or scale-up can use these established protocols as a starting point, with the cyclopentane scaffold offering comparable or superior synthetic efficiency to alternative ring sizes [1][2].

Antimycobacterial Probe Discovery: Click Chemistry Diversification Platform

The azide derivative of spiro[chroman-2,1′-cyclopentan]-4-one undergoes efficient Click Chemistry to generate triazole libraries with antimycobacterial potential [3]. Researchers seeking novel anti-tubercular chemotypes can leverage this validated diversification route, which proceeds in up to 97 % yield and is compatible with the cyclopentane, cyclohexane, and cycloheptane series [3].

Quote Request

Request a Quote for Spiro[chroman-2,1'-cyclopentan]-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.